Cas no 61098-39-3 (7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine)
7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrimidine, 7-chloro-5,6-dimethyl-
- 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
- 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine
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- Inchi: 1S/C8H8ClN3/c1-5-6(2)11-7-3-4-10-12(7)8(5)9/h3-4H,1-2H3
- InChI Key: LGJKMBCWZLRACP-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C(C)=NC2=CC=NN21
Computed Properties
- Exact Mass: 181.04084
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19
7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1250455-1g |
7-CHLORO-5,6-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE |
61098-39-3 | 95% | 1g |
$400 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250455-1g |
7-CHLORO-5,6-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE |
61098-39-3 | 95% | 1g |
$400 | 2025-02-21 | |
| A2B Chem LLC | AG80208-1g |
7-CHLORO-5,6-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE |
61098-39-3 | 95% | 1g |
$269.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-50mg |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 50mg |
¥2030.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-100mg |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 100mg |
¥3510.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-250mg |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 250mg |
¥4017.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-500mg |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 500mg |
¥6851.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-1g |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 1g |
¥8798.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-2.5g |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 2.5g |
¥16801.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296599-5g |
7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
61098-39-3 | 98% | 5g |
¥27794.00 | 2024-05-07 |
7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine Suppliers
7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine Related Literature
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Additional information on 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine
Professional Introduction to 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine (CAS No. 61098-39-3)
7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and pharmacological properties. This heterocyclic compound belongs to the pyrazoloapyrimidine class, which has garnered considerable attention due to its potential applications in drug discovery and development. The molecular formula of this compound is C₉H₈ClN₃, and its CAS number, 61098-39-3, serves as a unique identifier in scientific literature and industrial applications.
The 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine structure is pivotal in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of both chloro and methyl substituents enhances its reactivity and binding affinity, making it a valuable scaffold for designing novel therapeutic agents. Recent advancements in computational chemistry have further elucidated the interactions between this compound and various biological receptors, providing insights into its potential pharmacological effects.
One of the most compelling aspects of 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine is its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against pyruvate kinase M2 (PKM2), a critical enzyme in aerobic glycolysis that is often overexpressed in tumor cells. This finding has opened up new avenues for developing anticancer therapies that selectively disrupt tumor energy metabolism.
The synthetic pathways for 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine have been optimized to enhance yield and purity, making it more accessible for industrial-scale production. Modern synthetic techniques, such as multi-step organic reactions coupled with catalytic processes, have enabled the efficient preparation of this compound. Additionally, green chemistry principles have been integrated into these synthetic routes to minimize environmental impact while maintaining high chemical efficiency.
In the realm of drug discovery, the pharmacokinetic profile of 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine has been extensively studied to ensure its suitability for therapeutic applications. Preclinical trials have revealed that this compound exhibits favorable solubility and metabolic stability, which are essential characteristics for an effective drug candidate. Furthermore, its moderate oral bioavailability suggests potential for developing oral formulations that could improve patient compliance and reduce dosing frequency.
The biological activity of 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine has been explored across various disease models. Notably, research has highlighted its potential in addressing inflammatory disorders by modulating signaling pathways associated with immune responses. In particular, studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interacting with specific transcription factors. This mechanism of action aligns with current trends in anti-inflammatory drug development aimed at targeting the root causes of inflammation rather than merely alleviating symptoms.
Recent breakthroughs in structural biology have provided high-resolution crystal structures of protein targets interacting with 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine derivatives. These structures have been instrumental in understanding the molecular basis of its pharmacological effects at an atomic level. By integrating these structural insights with computational modeling techniques such as molecular dynamics simulations and virtual screening algorithms, researchers are able to design next-generation analogs with enhanced potency and selectivity.
The versatility of 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine as a chemical scaffold has also led to investigations into its role in central nervous system (CNS) disorders. Preliminary findings suggest that certain derivatives may modulate neurotransmitter receptors involved in cognitive function and mood regulation. While further research is needed to fully elucidate these effects, these findings hold promise for developing novel treatments for conditions such as Alzheimer's disease and depression.
Industrial applications of 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its unique reactivity allows it to serve as a precursor for synthesizing biologically active molecules with applications in crop protection and material science. For instance, researchers have explored its use in developing novel herbicides that target specific enzymatic pathways in weeds while minimizing harm to crops.
The regulatory landscape surrounding 7-chloro-5,6-dimethylpyrazolo1,5-apyrimidine ensures that its production and use adhere to stringent safety standards. Compliance with Good Manufacturing Practices (GMP) and environmental regulations is mandatory for companies involved in its synthesis and commercialization. Additionally, ongoing research efforts are focused on developing sustainable synthetic routes that align with global initiatives promoting green chemistry.
Future directions in the study of 7-chloro-5,6-dimethylpyrazolo1,5'-apyrimidine include exploring its potential in combination therapies where it could synergize with other drugs to enhance therapeutic outcomes. Furthermore, advances in gene editing technologies may enable targeted delivery systems that increase the efficacy of this compound while reducing side effects.
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